molecular formula C8H7N3O3 B2411579 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 675830-69-0

7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2411579
CAS RN: 675830-69-0
M. Wt: 193.162
InChI Key: IDXDCHOXWPFNFU-UHFFFAOYSA-N
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Description

The compound “7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with a molecular weight of 221.22 .


Synthesis Analysis

The synthesis of this compound has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to be a key step in the synthesis process . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the rising temperature (reflux) can promote a free rotation of the C3-CO bond of the amide group, no longer involved in an H-bond, and thus, allowing alkylation at N-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.22 . The IR spectrum shows peaks at 1682, 1723 (C=O), and 3344 (NH). The 1H NMR spectrum shows peaks at 2.37 (3H, s, CH3); 3.84 (3H, s, OCH3); 6.88 (1H, s, H-3); 7.56 (1H, d, J = 4.8 H-6); 11.69 (1H, br. s, NH). The 13C NMR spectrum shows peaks at 13.4; 52.1; 104.5; 112.6; 124.1; 134.3; 149.8; 154.9; 159.7 .

properties

IUPAC Name

7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-7(12)9-6-3-5(8(13)14)10-11(4)6/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDCHOXWPFNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC(=NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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